

Hitec Liquid Chromatography System: Technical Support Center

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Compound of Interest

Compound Name: *Hitec*

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Welcome to the Technical Support Center for your **Hitec** Liquid Chromatography system. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter with your **Hitec** LC system, organized by the type of issue.

Pressure Abnormalities

High or low-pressure readings are common indicators of a problem within the HPLC system. A systematic approach is the best way to identify and resolve the issue.

Q1: My system is showing unusually high backpressure. What should I do?

An increase in backpressure typically indicates a blockage or restriction in the system.^[1] To identify the source of the high pressure, it's recommended to systematically disconnect components.^[2]

Troubleshooting Steps:

- Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.[2]
- Inspect Tubing and Filters: If the pressure remains high without the column, check for blockages in the tubing, in-line filters, or guard columns.[2][3]

The following diagram illustrates a logical workflow for troubleshooting high-pressure issues.



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Caption: Troubleshooting workflow for high-pressure issues.

Common Causes and Solutions for High Pressure:

Potential Cause	Solution	Preventative Measure
Clogged Column Frit	Reverse-flush the column. If the pressure does not improve, replace the frit.[2]	Filter all samples and mobile phases before use.[1][2] Use a guard column.[1]
Precipitated Buffer Salts	Flush the system with a high-aqueous mobile phase (e.g., 90:10 water:organic) to dissolve the salts.[4]	Ensure buffer solubility in the mobile phase and avoid leaving buffered mobile phases in the system for extended periods.
Contaminated In-line Filter	Replace the in-line filter.	Regularly replace in-line filters as part of routine maintenance.[5]
Blocked Tubing	Disconnect the tubing and flush it with a strong solvent. If the blockage persists, replace the tubing.[2]	Ensure the miscibility of all solvents and samples.

Q2: My system pressure is lower than normal or fluctuating. What could be the cause?

Low or fluctuating pressure often points to a leak or air bubbles in the system.[1][6]

Troubleshooting Steps:

- Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[7] Tighten any loose fittings, but be careful not to overtighten.[4]
- Purge the Pump: Air bubbles in the pump head can cause pressure fluctuations.[8] Purge the pump to remove any trapped air.[6]
- Check Solvent Levels: Ensure there is an adequate amount of mobile phase in the solvent reservoirs.[6]

Common Causes and Solutions for Low/Fluctuating Pressure:

Potential Cause	Solution	Preventative Measure
Leaks in the System	Tighten or replace leaking fittings.[1][4] Worn pump seals can also cause leaks and should be replaced.[9]	Regularly inspect fittings and perform preventative maintenance on pump seals.[10]
Air Bubbles in the Pump	Degas the mobile phase.[11] Purge the pump to remove air bubbles.[6][8]	Ensure proper degassing of the mobile phase before use.[9][10]
Faulty Check Valves	Clean or replace the check valves.[8][10]	Regular cleaning of check valves can prevent sticking and ensure proper function.

Peak Shape Problems

The shape of a chromatographic peak provides important information about the quality of the separation. Common peak shape issues include tailing, fronting, splitting, and broadening.[3]

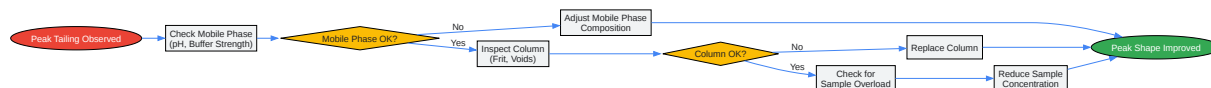
Q3: My peaks are tailing. How can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[12][13]

Troubleshooting Steps:

- Check Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape.[13] Ensure the pH is appropriate for your analyte and column.
- Inspect the Column: A blocked column frit or a void in the column can cause tailing.[14] Try backflushing the column or replacing it if the problem persists.[14]

The following diagram outlines the decision process for addressing peak tailing.



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Caption: Decision tree for troubleshooting peak tailing.

Common Causes and Solutions for Peak Tailing:

Potential Cause	Solution
Secondary Silanol Interactions	Adjust the mobile phase pH to suppress silanol activity (typically lower pH).[12] Add a competing base to the mobile phase.
Column Overload	Reduce the amount of sample injected onto the column.[12][14]
Column Contamination or Void	Backflush the column. If the problem persists, the column may need to be replaced.[14]
Extra-column Volume	Use shorter, narrower tubing between the injector, column, and detector.

Q4: My peaks are fronting or splitting. What does this indicate?

Peak fronting can be a sign of sample overload or poor sample solubility, while peak splitting can indicate a problem with the column or sample injection.[15]

Common Causes and Solutions for Peak Fronting and Splitting:

Problem	Potential Cause	Solution
Peak Fronting	Sample overload	Decrease the injection volume or sample concentration. [15]
Sample solvent incompatible with mobile phase	Dissolve the sample in the mobile phase. [7]	
Peak Splitting	Clogged inlet frit or void in the column	Backflush or replace the column. [14]
Contamination on the guard or analytical column	Clean or replace the guard/analytical column.	
Injector issue	Inspect and clean the injector.	

Baseline and Retention Time Issues

A stable baseline and consistent retention times are crucial for accurate quantification.

Q5: I'm observing baseline noise or drift. How can I resolve this?

Baseline noise and drift can originate from several sources, including the mobile phase, detector, or pump.[\[11\]](#)[\[16\]](#)

Common Causes and Solutions for Baseline Issues:

Problem	Potential Cause	Solution
Baseline Noise	Air bubbles in the system	Degas the mobile phase and purge the pump. [9] [11]
Contaminated mobile phase or detector cell	Use fresh, high-purity solvents and clean the detector flow cell. [7] [11]	
Aging detector lamp	Replace the detector lamp. [9]	
Baseline Drift	Column temperature fluctuations	Use a column oven to maintain a stable temperature. [11]
Mobile phase composition changing	Ensure proper mixing and degassing of the mobile phase. [11]	
Column not equilibrated	Allow sufficient time for the column to equilibrate with the mobile phase. [11]	

Q6: My retention times are shifting. What is the cause?

Inconsistent retention times can be caused by changes in the mobile phase composition, flow rate, or column temperature.[\[9\]](#)

Common Causes and Solutions for Retention Time Shifts:

Potential Cause	Solution
Changes in Mobile Phase Composition	Prepare fresh mobile phase, ensuring accurate solvent proportions.[9]
Flow Rate Fluctuations	Check for leaks in the pump and ensure check valves are functioning correctly.[17]
Column Temperature Variations	Use a column oven to maintain a consistent temperature.[9]
Column Aging	The column may need to be replaced if its performance has degraded over time.[9]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

To regenerate a reversed-phase column that is showing high backpressure or poor peak shape, flush it with a series of solvents.

Methodology:

- Disconnect the column from the detector to avoid contamination.
- Flush the column in the reverse direction of the flow arrow indicated on the column.
- Use a sequence of solvents, flushing with at least 20 column volumes of each:
 - Water (to remove salts)
 - Methanol or Acetonitrile
 - Isopropanol (a strong solvent)
 - Methanol or Acetonitrile
 - Re-equilibrate with your mobile phase.[5]

Protocol 2: Cleaning the Detector Flow Cell

A dirty flow cell can cause baseline noise.

Methodology:

- Disconnect the column from the detector.
- Flush the flow cell with a cleaning solvent. A common sequence is:
 - Water
 - Methanol or Isopropanol
 - If necessary, a more aggressive cleaning solution recommended by the manufacturer can be used.
- Rinse thoroughly with your mobile phase before reconnecting the column.

Preventative Maintenance

Regular preventative maintenance is key to ensuring the longevity and optimal performance of your **Hitec** LC system.[\[4\]](#)[\[18\]](#)

Daily Maintenance Checklist:

- System Flush: Flush the system at the beginning and end of each day.[\[10\]](#)
- Mobile Phase Check: Ensure there is sufficient mobile phase and that it is properly degassed.[\[10\]](#)
- Leak Inspection: Check all connections for leaks.[\[10\]](#)
- Pressure Monitoring: Note the baseline pressure at the start of the day.[\[10\]](#)

Periodic Maintenance Schedule:

Component	Task	Frequency
Pump	Replace pump seals	Every 6-12 months, or as needed.[1]
Clean/replace check valves	As needed, when pressure fluctuations occur.[10]	
Autosampler	Clean injection needle	Daily.[10]
Replace rotor seal	As needed, based on wear.[10]	
Detector	Replace lamp	Based on lamp hours or when baseline noise increases.[10]
Clean flow cell	As needed, when baseline is noisy.[10]	
In-line Filters	Replace filter	Regularly, especially when pressure increases.

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